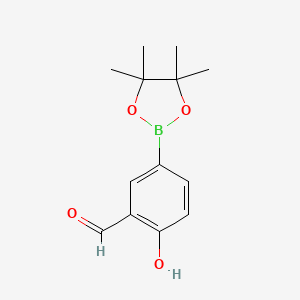

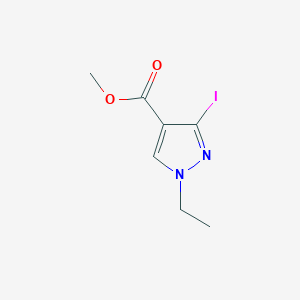

![molecular formula C23H22N2O4 B2840947 N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide CAS No. 946288-82-0](/img/structure/B2840947.png)

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

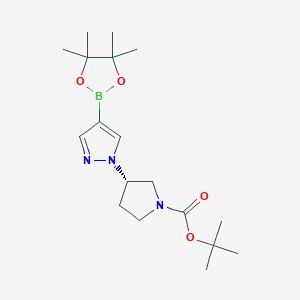

This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including a furan ring, a quinoline ring, and an acetamide group . These groups are often found in biologically active compounds, suggesting that this compound may have interesting biological properties.

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan and quinoline rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The acetamide group could participate in hydrogen bonding, which could affect the compound’s solubility and its interactions with biological targets .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the furan ring might undergo electrophilic aromatic substitution, and the acetamide group could undergo hydrolysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the acetamide group could enhance its solubility in water, while the aromatic rings could increase its lipophilicity .Scientific Research Applications

Structural and Coordination Chemistry

Research into amide derivatives like N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide reveals interesting structural properties and coordination behaviors. For instance, certain amide derivatives exhibit unique spatial orientations influencing their anion coordination capabilities, forming structures with tweezer-like geometries through self-assembly via weak interactions. These studies contribute to the understanding of molecular self-assembly and coordination chemistry, providing insights into the design of novel materials and molecular devices (Kalita & Baruah, 2010).

Pharmaceutical Research

Derivatives of quinoline and furoquinoline have been explored for their potential pharmaceutical applications. Investigations into these compounds have uncovered potent antitubercular and anticancer activities. For example, specific 2-(quinolin-4-yloxy)acetamides demonstrate significant in vitro inhibitory activity against Mycobacterium tuberculosis, including drug-resistant strains, without apparent toxicity to certain cell lines. These findings suggest the potential of these compounds as candidates for developing new tuberculosis treatments (Pissinate et al., 2016). Additionally, the synthesis of novel quinoline derivatives has led to the discovery of compounds with potent antiproliferative activity against cancer cell lines, indicating their promise as anticancer agents (Suzuki et al., 2020).

Synthesis and Material Science

The synthesis of furoquinoline and related compounds is of significant interest due to their diverse potential applications. Innovative synthetic methods have been developed to produce these compounds efficiently, highlighting their importance in the field of material science and organic synthesis. For example, the development of a new regioselective [2+3] photoaddition method for producing furo[3,2-c]quinolin-4(5H)-ones demonstrates the ongoing advancements in synthetic techniques aimed at generating structurally complex and functionally diverse compounds (Suginome et al., 1991).

Future Directions

Properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-28-19-9-6-16(7-10-19)14-22(26)24-18-8-11-20-17(15-18)4-2-12-25(20)23(27)21-5-3-13-29-21/h3,5-11,13,15H,2,4,12,14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORDHUXMJHPKDHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

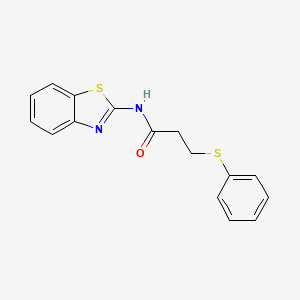

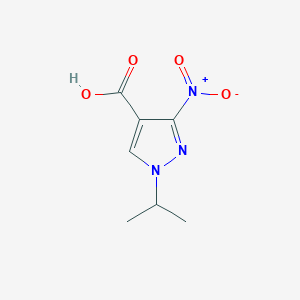

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2840865.png)

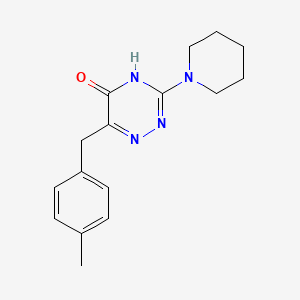

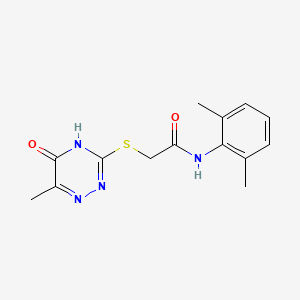

![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)

![N-(4-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide](/img/no-structure.png)

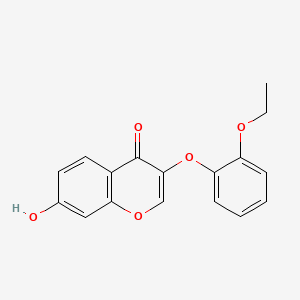

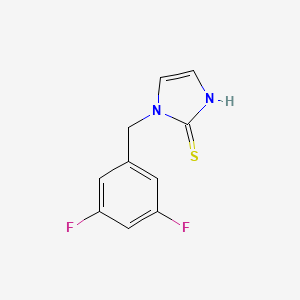

![ethyl 2-[(3-{[(3-methylphenyl)sulfonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2840874.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2840876.png)